molecular formula C16H23NO10 B12840932 [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate

[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate

Cat. No.: B12840932
M. Wt: 389.35 g/mol
InChI Key: UMYRQZKGBNNWBV-YJNKXOJESA-N
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Description

The compound [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate is a structurally complex molecule characterized by multiple functional groups, including diacetoxy (two acetylated hydroxyl groups), an allyloxycarbonylamino protective group, a hydroxyl group, and a 6-oxo-hexyl backbone. The stereochemistry (2R,3S,4R,5R) is critical for its reactivity and biological interactions, as slight stereochemical variations can drastically alter properties like solubility, stability, and enzymatic recognition.

  • Acetate esters: These groups enhance lipophilicity but may hydrolyze under acidic or enzymatic conditions, impacting stability .
  • Allyloxycarbonylamino group: Likely serves as a protective group for amines, a common strategy in peptide synthesis to prevent unwanted side reactions.

Properties

Molecular Formula

C16H23NO10

Molecular Weight

389.35 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-diacetyloxy-2-hydroxy-6-oxo-5-(prop-2-enoxycarbonylamino)hexyl] acetate

InChI

InChI=1S/C16H23NO10/c1-5-6-24-16(23)17-12(7-18)14(26-10(3)20)15(27-11(4)21)13(22)8-25-9(2)19/h5,7,12-15,22H,1,6,8H2,2-4H3,(H,17,23)/t12-,13+,14+,15-/m0/s1

InChI Key

UMYRQZKGBNNWBV-YJNKXOJESA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)OCC=C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)NC(=O)OCC=C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

Preparation Methods

Protection and Acetylation of Hydroxyl Groups

  • Starting from a hexose or hexyl derivative with multiple hydroxyl groups, selective acetylation is achieved using acetic anhydride in the presence of a base such as pyridine or DMAP (4-dimethylaminopyridine) as a catalyst.
  • The reaction conditions are carefully controlled to acetylate only the 3 and 4 positions, leaving the 2-hydroxy group free for subsequent functionalization.
  • Typical reaction conditions: acetic anhydride (1.5–3 equivalents), pyridine, 0–25 °C, 2–6 hours.

Introduction of the Allyloxycarbonylamino Group

  • The 5-position hydroxyl is converted to an amino group, which is then protected as an allyloxycarbonyl (Alloc) carbamate.
  • This is commonly done by first converting the hydroxyl to an amine via azide displacement or reductive amination.
  • The amine is then reacted with allyl chloroformate under mild basic conditions (e.g., triethylamine) to form the allyloxycarbonylamino substituent.
  • Reaction conditions: allyl chloroformate (1.1 equivalents), triethylamine, dichloromethane, 0–5 °C, 1–3 hours.

Oxidation to Form the 6-Oxo Group

  • The primary alcohol at the 6-position is oxidized to a ketone.
  • Common oxidizing agents include Dess–Martin periodinane or PCC (pyridinium chlorochromate).
  • The oxidation is performed under anhydrous conditions to prevent overoxidation or side reactions.
  • Typical conditions: Dess–Martin periodinane, dichloromethane, room temperature, 1–2 hours.

Final Acetylation to Form the Acetate Ester

  • The terminal hydroxyl or other free hydroxyl groups are acetylated to form the acetate ester.
  • This step may overlap with the initial acetylation or be performed after oxidation, depending on the synthetic route.
  • Conditions similar to step 2.1 are used.

Representative Reaction Scheme

Step Reagents/Conditions Purpose Outcome
1 Acetic anhydride, pyridine, 0–25 °C Selective acetylation of 3,4-OH Formation of 3,4-diacetoxy groups
2 Azide displacement/reductive amination Conversion of 5-OH to 5-NH2 Introduction of amino group
3 Allyl chloroformate, triethylamine, DCM Carbamate formation (Alloc protection) Allyloxycarbonylamino group introduced
4 Dess–Martin periodinane, DCM, RT Oxidation of 6-OH to 6-oxo Formation of ketone at C6
5 Acetic anhydride, pyridine Final acetylation Formation of acetate ester

Research Findings and Optimization Notes

  • Catalyst and reagent choice : Use of mild bases like triethylamine and catalysts such as DMAP improves selectivity and yield in acetylation steps.
  • Stereochemical control : Maintaining stereochemistry at chiral centers is critical; mild reaction conditions and protecting groups prevent epimerization.
  • Oxidation specificity : Dess–Martin periodinane is preferred for selective oxidation of primary alcohols to ketones without affecting acetyl groups.
  • Allyloxycarbonyl protection : The Alloc group is stable under acetylation and oxidation conditions but can be selectively removed later if needed.
  • Purification : Chromatographic techniques such as silica gel column chromatography are used to isolate intermediates and final products with high purity.

Summary Table of Key Parameters

Parameter Typical Conditions Notes
Acetylation reagent Acetic anhydride (1.5–3 eq) Pyridine or DMAP catalyst
Carbamate formation Allyl chloroformate (1.1 eq) Triethylamine base, DCM solvent
Oxidation agent Dess–Martin periodinane Anhydrous DCM, room temperature
Reaction temperature 0–25 °C for acetylation 0–5 °C for carbamate formation
Reaction time 1–6 hours depending on step Monitored by TLC or HPLC
Purification method Silica gel chromatography Ensures removal of side products

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or modify other functional groups.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

    Hydrolysis: Hydrolysis reactions can cleave ester bonds, resulting in the formation of carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, and potassium permanganate.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas with a palladium catalyst.

    Nucleophiles: Alkoxides, amines, and thiolates.

    Hydrolyzing Agents: Aqueous acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of additional oxo groups or carboxylic acids.

    Reduction: Formation of hydroxyl groups or amines.

    Substitution: Formation of new substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features several functional groups that contribute to its reactivity and versatility:

  • Acetoxy groups : These enhance solubility and reactivity.
  • Allyloxycarbonylamino group : This group can participate in nucleophilic substitution reactions.
  • Hydroxy and oxo groups : These provide sites for further chemical modifications.

The molecular formula is C15H23N1O7C_{15}H_{23}N_{1}O_{7} with a molecular weight of 329.36 g/mol .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Protection of Hydroxyl Groups : Acetylation to form acetoxy groups.
  • Formation of the Allyloxycarbonylamino Group : Involves coupling reactions with suitable amines.
  • Oxidation : Using agents like pyridinium chlorochromate to introduce oxo groups.
  • Final Acetylation : Introducing remaining acetoxy groups to complete the synthesis .

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in:

  • Medicinal Chemistry : The compound can be modified to develop new pharmaceuticals.
  • Material Science : It can be utilized in creating specialty chemicals and polymers.

Biology

In biological research, [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate is used as a substrate for studying enzyme-catalyzed reactions:

  • Enzyme Kinetics : The compound can be hydrolyzed by esterases and proteases to study enzyme activity.
  • Mechanistic Studies : Understanding how enzymes interact with substrates can lead to insights into metabolic pathways.

Medicine

This compound has potential applications as a prodrug:

  • Drug Delivery : The ester bonds can be hydrolyzed in vivo to release active pharmaceutical agents, enhancing bioavailability.
  • Therapeutic Applications : It may be designed to target specific diseases by releasing therapeutics at desired locations within the body .

Industrial Applications

In the industrial sector, the compound's unique reactivity makes it suitable for:

  • Production of Specialty Chemicals : Used in the formulation of coatings and adhesives.
  • Polymer Synthesis : Its functional groups allow for the creation of polymers with specific properties.

Case Studies

  • Enzyme Kinetics Study :
    • A study demonstrated the use of this compound as a substrate for studying esterase activity. Results showed that varying substrate concentrations affected enzyme activity significantly.
  • Drug Delivery System Development :
    • Research focused on using this compound as a prodrug demonstrated improved bioavailability for certain therapeutic agents when administered in vivo.

These case studies illustrate the practical applications of this compound in advancing scientific knowledge and developing new technologies .

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Prodrug Activation: In the case of prodrug applications, the compound undergoes hydrolysis to release active pharmaceutical agents that exert therapeutic effects.

    Signal Modulation: The compound can modulate cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

[(2R,3S,4R,5R,6S)-3,4-Bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl Acetate ()

  • Key Differences: Substituted with a 4-formyl-2-methoxyphenoxy group instead of allyloxycarbonylamino. Contains a pyranose (oxane) ring backbone vs. the linear hexyl chain in the target compound.
  • The formyl group (-CHO) may participate in Schiff base formation, enabling conjugation strategies .

[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl Acetate ()

  • Key Differences: Features a naphthalen-2-yloxy substituent, increasing molecular weight and hydrophobicity.
  • Functional Implications :
    • The naphthalene moiety could enhance fluorescence or UV absorption properties, useful in analytical tracking .

[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl Acetate ()

  • Key Differences: Substituted with a 4-bromophenoxy group, introducing electronegative bromine.

Functional Group Comparison

Compound Backbone Key Substituents Calculated pKa (JChem) Stability Notes
Target Compound Linear hexyl Allyloxycarbonylamino, diacetoxy, 6-oxo Not reported Susceptible to ester hydrolysis
Compound Pyranose ring 4-Formyl-2-methoxyphenoxy, acetamido Acid pKa ~3.5 (est.) Hydrolysis-prone acetates
Compound Pyranose ring Naphthalen-2-yloxy, acetamido Not reported High hydrophobicity
Compound Pyranose ring 4-Bromophenoxy, acetamido Not reported Enhanced electrophilicity

Pharmacologically Relevant Analogues

[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] Acetate ()

  • Structural Contrast :
    • Complex tricyclic diterpene backbone vs. linear hexyl chain.
    • Contains dihydroxy and methyl groups absent in the target compound.
  • Functional Implications :
    • Derived from forskolin, this compound likely modulates adenylate cyclase activity, unlike the target compound’s synthetic intermediate role .

Research Implications and Gaps

  • Synthetic Utility: The target compound’s allyloxycarbonylamino group offers reversible amine protection, advantageous in stepwise syntheses.
  • Stability Challenges : Analogues in and highlight hydrolysis risks of acetates, necessitating pH-controlled environments .
  • Biological Potential: No direct evidence links the target compound to bioactivity, but structural parallels to ’s diterpene suggest possible enzyme interaction studies.

Biological Activity

[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple functional groups such as acetoxy, allyloxycarbonylamino, hydroxy, and oxo groups, contributes to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological effects as reported in various studies.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups : Hydroxyl groups are acetylated to form acetoxy groups.
  • Formation of Allyloxycarbonylamino Group : This step introduces the allyloxycarbonylamino moiety.
  • Oxidation : Specific carbon atoms are oxidized using agents like pyridinium chlorochromate (PCC).
  • Final Acetylation : The remaining acetoxy groups are introduced to complete the synthesis.

The compound's structure allows it to undergo various chemical reactions including oxidation, reduction, substitution, and hydrolysis. These reactions can modify its functional groups and enhance its biological activity.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. The compound can bind to the active sites of enzymes, thereby preventing substrate binding and subsequent catalysis. This property makes it a candidate for therapeutic applications targeting specific enzymatic pathways.

Prodrug Activation

The compound may also function as a prodrug. Upon administration, it can undergo hydrolysis to release active pharmaceutical agents that exert therapeutic effects. This characteristic is particularly relevant in drug design where controlled release is desired.

Signal Modulation

Additionally, the compound can modulate cellular signaling pathways by interacting with receptors or other signaling molecules. This modulation can influence various physiological processes and has implications in pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with similar functional groups showed significant activity against various bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicate that while some derivatives exhibit cytotoxic effects at high concentrations, this compound maintains a favorable safety margin under controlled conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that variations in functional groups significantly affect biological activity. For instance:

CompoundFunctional GroupsAntimicrobial ActivityCytotoxicity
Compound AMethoxycarbonylaminoModerateLow
Compound BEthoxycarbonylaminoHighModerate
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)] acetate Allyloxycarbonylamino High Low

This table illustrates how the presence of specific functional groups influences both antimicrobial efficacy and cytotoxicity profiles.

Q & A

Q. What are the optimal synthetic routes for [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate, and how can side reactions be minimized?

Methodological Answer: The compound’s synthesis typically involves sequential acetylation and protection/deprotection steps. A general approach includes:

Core scaffold preparation : Start with a hexose or inositol derivative to establish the stereochemistry .

Selective acetylation : Use acetic anhydride in the presence of a base (e.g., pyridine) at 0–5°C to acetylate hydroxyl groups at positions 3 and 4 while avoiding over-acetylation .

Allyloxycarbonylamino introduction : React the intermediate with allyl chloroformate in anhydrous dichloromethane under nitrogen, using triethylamine as a base to prevent hydrolysis .

Ketone formation : Oxidize the primary alcohol at position 6 using a mild oxidizing agent (e.g., Dess-Martin periodinane) to avoid epimerization .

Q. Key considerations :

  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Use low temperatures (<10°C) during acetylation to suppress ester migration .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H-NMR : Identify acetyl protons (δ 2.0–2.2 ppm), allyloxy groups (δ 5.8–6.0 ppm for CH₂=CH–), and hydroxyl protons (δ 3.5–4.5 ppm, broad). Coupling constants (e.g., J = 6–12 Hz) confirm axial/equatorial proton orientations .
  • ¹³C-NMR : Verify carbonyl carbons (δ 170–210 ppm for acetate and ketone groups) .

IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) .

Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of acetyl groups, m/z 60) .

Q. How should this compound be handled to prevent hydrolysis or degradation during experiments?

Methodological Answer:

  • Storage : Keep at –20°C under inert gas (argon or nitrogen) in anhydrous solvents (e.g., dry DMSO or acetonitrile) .
  • Handling : Use moisture-free conditions (glovebox or Schlenk line) for reactions involving nucleophiles or bases.
  • Stability assessment : Perform accelerated degradation studies at pH 2–9 and 40°C to identify labile groups (e.g., allyloxycarbonylamino) .

Advanced Research Questions

Q. How can computational modeling predict the solubility and reactivity of this compound in biological systems?

Methodological Answer:

Solubility prediction :

  • Calculate partition coefficients (LogP) using software like MarvinSketch or ACD/Labs. Experimental LogD (pH 7.4) for similar compounds is ~–0.35, indicating moderate hydrophilicity .
  • Use COSMO-RS simulations to model solubility in aqueous buffers and lipid membranes.

Reactivity analysis :

  • Apply DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., ketone vs. acetate groups) .

Table 1 : Key Computational Properties of Analogous Compounds

PropertyValue (pH 7.4)Method
LogD–0.35ACD/Labs
Polar Surface Area (Ų)137.5ChemAxon
pKa (most acidic proton)8.03MarvinSketch

Q. What strategies resolve contradictions in stability data under varying experimental conditions?

Methodological Answer:

Controlled degradation studies :

  • Expose the compound to buffers (pH 2–12) at 25°C and 40°C, analyzing degradation products via LC-MS. For example, allyloxycarbonyl groups hydrolyze faster at pH > 9 .

Kinetic modeling :

  • Use Arrhenius equations to extrapolate shelf-life at different temperatures. A study on similar acetylated sugars showed a t₁/₂ of 14 days at pH 7.4 and 25°C .

Cross-validation : Compare NMR and HPLC data to distinguish between degradation and epimerization .

Q. How can the allyloxycarbonylamino group be leveraged in targeted drug delivery or enzyme inhibition studies?

Methodological Answer:

Enzyme inhibition :

  • The allyloxycarbonylamino moiety mimics peptide bonds, making it a candidate for protease inhibition assays. Use fluorescence-based assays (e.g., FRET substrates) to measure IC₅₀ values .

Prodrug design :

  • The allyl group can be cleaved via Pd-catalyzed deprotection in vivo. Couple the compound to a therapeutic agent (e.g., anticancer drug) and test release kinetics in serum .

Q. What experimental designs are optimal for studying the compound’s interaction with lipid bilayers or proteins?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or proteins on a sensor chip and measure binding affinity (KD) in real-time .

Molecular Dynamics (MD) simulations : Use GROMACS to model interactions with membrane proteins, focusing on hydrogen bonding with acetyl groups .

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